molecular formula C21H16ClN3O B2615739 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine CAS No. 352446-45-8

4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine

Cat. No.: B2615739
CAS No.: 352446-45-8
M. Wt: 361.83
InChI Key: LUSPUJOEWYOQLG-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine is a synthetic quinazoline derivative designed for research purposes. Quinazoline-based scaffolds are recognized in medicinal chemistry for their diverse biological activities and are core structures in several approved therapeutic agents . This specific compound is of interest for probing biological pathways relevant to oncology and infectious disease. Similar 2-anilinoquinazoline compounds are well-established as potent inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), and are investigated for their antitumor properties . Furthermore, recent studies highlight the significant potential of novel 2-(amino)quinazolin-4(3H)-one derivatives as antibacterial agents, showing exceptional activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . The structural features of this compound, including the 4-chlorophenyl and 2-methoxyaniline substituents, are consistent with pharmacophores known to enhance potency and selectivity in such applications, providing a versatile template for further structure-activity relationship (SAR) studies in drug discovery research . This product is intended for laboratory research use only.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c1-26-19-9-5-4-8-18(19)24-21-23-17-7-3-2-6-16(17)20(25-21)14-10-12-15(22)13-11-14/h2-13H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSPUJOEWYOQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the 4-chlorophenyl and 2-methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazoline core or the attached phenyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that quinazoline derivatives, including 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine, exhibit promising anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. In vitro assays demonstrated that related quinazoline derivatives had IC50 values in the micromolar range against various cancer cell lines, including breast cancer cells .

Acetylcholinesterase Inhibition : The compound may also serve as an acetylcholinesterase inhibitor, which has implications for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Biological Activities

Antioxidant Properties : Quinazoline derivatives have been evaluated for their antioxidant activity. The presence of hydroxyl or methoxy groups on the phenyl rings enhances their ability to scavenge free radicals. Studies employing various antioxidant assays (DPPH, ABTS, CUPRAC) have identified certain derivatives as potent antioxidants with additional metal-chelating properties .

Antimicrobial Activity : The compound has also shown potential antimicrobial effects against a range of pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action likely involves disrupting bacterial cell wall synthesis and interfering with nucleic acid metabolism.

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique structure allows for modifications that can lead to the creation of novel compounds with enhanced properties for industrial applications.

Anticancer Efficacy

A study focusing on the anticancer effects of quinazoline derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, demonstrating their potential as therapeutic agents.

Antimicrobial Properties

In another case study, researchers tested the antimicrobial efficacy of various quinazoline derivatives, including this compound. Results indicated substantial activity against common bacterial strains, supporting its potential use in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Variations and Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Quinazoline Positions) Molecular Weight XLogP<sup>3</sup> Hydrogen Bond Acceptors Reference IDs
Target Compound 4-(4-Cl-Ph), N-(2-MeO-Ph) 375.84* ~5.7** 4
2-(4-Nitrophenyl)-N-(o-tolyl)quinazolin-4-amine 2-(4-NO2-Ph), N-(2-Me-Ph) 356.39 N/A 5
6-Chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine 6-Cl, 4-Ph, N-(3-Me-Ph) 344.83 N/A 2
N-(4-Chloro-2-methylphenyl)-2-(4-MeO-Ph)quinazolin-4-amine 2-(4-MeO-Ph), N-(4-Cl-2-Me-Ph) 379.84 N/A 4
2-(2-Cl-Ph)-N-(4-MeO-Ph)quinazolin-4-amine 2-(2-Cl-Ph), N-(4-MeO-Ph) 361.80 5.7 4

Calculated based on formula (C21H16ClN3O). *Estimated from analogues in .

Key Observations:

Substituent Position Effects: The target compound and 2-(2-Cl-Ph)-N-(4-MeO-Ph)quinazolin-4-amine () share a methoxyphenyl group but differ in the position of chlorine (4-Cl vs. 2-Cl). The para-chloro group may enhance π-π stacking in biological targets compared to ortho-substitution.

Electronic Effects :

  • Nitro groups (e.g., in ) are stronger electron-withdrawing groups than chlorine, which could reduce electron density on the quinazoline core, affecting binding to electron-rich enzyme pockets.

Physicochemical Properties :

  • The target compound’s XLogP (~5.7) aligns with 2-(2-Cl-Ph)-N-(4-MeO-Ph)quinazolin-4-amine (), suggesting similar lipophilicity. Higher lipophilicity may improve blood-brain barrier penetration but increase metabolic instability.

Biological Activity

4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article focuses on its synthesis, biological evaluation, and potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.

Synthesis of the Compound

The synthesis of this compound typically involves the cyclization of appropriate anilines with anthranilic acid derivatives. The process generally includes:

  • Formation of Quinazoline Core : The initial step involves the cyclization of anthranilic acid with urea or similar reagents to form a quinazoline skeleton.
  • Substitution Reactions : Subsequent reactions introduce various substituents at the 2 and 4 positions of the quinazoline ring, tailoring the compound's biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Tyrosine Kinases : Quinazoline derivatives are recognized as effective inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both crucial in tumorigenesis. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.5 to 6.39 µM against different cancer cell lines, indicating potent antitumor activity .
  • Induction of Apoptosis : Flow cytometric analysis has revealed that certain analogues induce significant apoptosis in cancer cells, with some compounds achieving over 46% apoptosis in treated cell lines compared to untreated controls .

Neuroprotective Effects

The quinazoline scaffold has also been explored for its neuroprotective properties. Compounds like this compound exhibit:

  • Cholinesterase Inhibition : Several studies have reported that quinazoline derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant for Alzheimer's disease treatment. For example, derivatives have shown IC50 values that suggest effective inhibition against these enzymes .
  • Antioxidant Activity : The antioxidant properties of these compounds contribute to their neuroprotective effects by reducing oxidative stress, a key factor in neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. Key findings include:

  • Binding Affinity : Docking simulations indicate strong binding interactions with critical residues in the active sites of EGFR and BuChE, suggesting that structural modifications can enhance binding affinity and selectivity .
  • Interaction Patterns : The compound forms hydrogen bonds and π–π stacking interactions with amino acids such as Trp82 and Asp70, essential for enzyme activity .

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in preclinical settings:

  • Study on Cancer Cell Lines : A recent investigation tested a series of quinazoline compounds against various cancer cell lines (e.g., A549 for lung cancer). Results indicated that specific derivatives exhibited superior cytotoxicity compared to standard treatments like cisplatin .
  • Neuroprotective Evaluation : Another study assessed the neuroprotective effects of related quinazoline compounds in models of oxidative stress, demonstrating significant reductions in cell death rates compared to untreated controls .

Q & A

Q. Purification Challenges :

  • Low solubility of intermediates in common solvents (e.g., dichloromethane or ethanol) may require recrystallization from acetone/water mixtures .
  • Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is often necessary to remove unreacted aniline derivatives .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Answer:

  • 1H/13C NMR :
    • Quinazoline protons : Look for aromatic signals in the δ 7.5–8.5 ppm range. The C2-amine proton (NH) typically appears as a broad singlet near δ 8.0–8.5 ppm but may exchange with D₂O .
    • Methoxy group : A sharp singlet at δ 3.8–3.9 ppm for the OCH₃ group .
  • IR Spectroscopy :
    • Stretching vibrations for C=N (quinazoline core) at ~1600 cm⁻¹ and N-H (amine) at ~3300 cm⁻¹ .
  • Mass Spectrometry (HRMS) :
    • Confirm the molecular ion ([M+H]⁺) with exact mass matching the molecular formula (C₂₁H₁₆ClN₃O). Fragmentation patterns should include loss of the 4-chlorophenyl group (m/z ~139) .

Advanced: How can researchers design experiments to evaluate the apoptotic activity of this compound, and which cellular models are appropriate?

Answer:

  • Mechanistic Assays :
    • Caspase-3 Activation : Use a fluorometric caspase-3 assay (e.g., Ac-DEVD-AMC substrate) in cancer cell lines (e.g., HeLa or MCF-7) treated with the compound at IC₅₀ concentrations .
    • Flow Cytometry : Assess apoptosis via Annexin V/PI staining to quantify early/late apoptotic populations .
  • Cell Models :
    • Prioritize kinase-dependent cancer models (e.g., EGFR-overexpressing A549 cells) due to quinazoline’s known kinase inhibition .
    • Include negative controls (e.g., non-cancerous HEK293 cells) to evaluate selectivity .

Advanced: What computational strategies can predict the binding affinity of this compound to kinase targets, and how should molecular dynamics (MD) simulations be optimized?

Answer:

  • Docking Studies :
    • Use AutoDock Vina or Schrödinger Glide to dock the compound into kinase ATP-binding pockets (e.g., EGFR or VEGFR2). Parameterize force fields (e.g., OPLS3e) for accurate ligand-receptor interactions .
  • 3D-QSAR Modeling :
    • Build a CoMFA/CoMSIA model using a training set of quinazoline analogs. Focus on steric/electrostatic fields near the 2-methoxyphenyl substituent to optimize activity .
  • MD Simulations :
    • Run simulations (50–100 ns) in explicit solvent (TIP3P water) with periodic boundary conditions. Analyze RMSD, hydrogen bonding, and binding free energy (MM-PBSA) to assess stability .

Advanced: How do structural modifications at the quinazoline core impact pharmacokinetic properties, and what in vivo models are suitable for bioavailability studies?

Answer:

  • Structural Optimization :
    • Solubility : Introduce hydrophilic groups (e.g., morpholine at C6/C7) to improve aqueous solubility. LogP values >3 may require formulation with cyclodextrins .
    • Metabolic Stability : Replace the 2-methoxyphenyl group with a 2-fluorophenyl moiety to reduce CYP450-mediated oxidation .
  • In Vivo Models :
    • Pharmacokinetics : Administer the compound intravenously/orally to Sprague-Dawley rats (10 mg/kg). Collect plasma samples at intervals (0–24 h) for LC-MS/MS analysis .
    • Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) to quantify uptake in target tissues (e.g., tumors) .

Basic: What are the key considerations for ensuring reproducibility in SAR studies of quinazoline derivatives?

Answer:

  • Standardized Assays :
    • Use consistent cell lines and assay protocols (e.g., MTT viability assays with 48 h incubation) to compare IC₅₀ values across derivatives .
  • Synthetic Controls :
    • Include a reference compound (e.g., Gefitinib for EGFR inhibition) in each experiment to validate assay conditions .
  • Data Normalization :
    • Express activity as % inhibition relative to vehicle controls and report mean ± SEM from triplicate experiments .

Advanced: How can researchers resolve contradictions in reported biological activity data for quinazoline analogs?

Answer:

  • Data Triangulation :
    • Cross-validate results using orthogonal assays (e.g., Western blot for target protein inhibition alongside cell viability assays) .
  • Structural Confirmation :
    • Recharacterize disputed compounds via X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) to verify regiochemistry .
  • Meta-Analysis :
    • Apply machine learning tools (e.g., Random Forest) to identify confounding variables (e.g., assay type, cell passage number) in published datasets .

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